molecular formula C14H14F3N3O2S B6985427 N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide

N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide

Cat. No.: B6985427
M. Wt: 345.34 g/mol
InChI Key: YJAROGFPXBDTPC-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide is a synthetic organic compound that features an imidazole ring, a phenyl group, a trifluoromethyl-substituted cyclopropyl group, and a methanesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2S/c15-14(16,17)13(4-5-13)9-23(21,22)19-11-2-1-3-12(8-11)20-7-6-18-10-20/h1-3,6-8,10,19H,4-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAROGFPXBDTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CS(=O)(=O)NC2=CC(=CC=C2)N3C=CN=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated imidazole.

    Introduction of the trifluoromethylcyclopropyl group: This could be done via a cyclopropanation reaction using a trifluoromethyl-substituted diazo compound.

    Sulfonamide formation: The final step would involve the reaction of the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory or anti-cancer properties.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-imidazol-1-ylphenyl)-1-[1-methylcyclopropyl]methanesulfonamide
  • N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]ethanesulfonamide

Uniqueness

N-(3-imidazol-1-ylphenyl)-1-[1-(trifluoromethyl)cyclopropyl]methanesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This group can enhance metabolic stability and binding affinity to biological targets.

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